molecular formula C18H24N2O4S B11078959 Ethyl 5-(cyclopentylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11078959
M. Wt: 364.5 g/mol
InChI Key: KNIJKGYSURJCJE-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C21H22Cl2N2O4S and a molecular weight of 469.4 g/mol.

Preparation Methods

The synthesis of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing precursors and carbon sources.

    Introduction of Functional Groups: The cyclopentylamino and cyclopropylcarbonyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the amino or carbonyl groups with other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(2,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE: This compound has a similar structure but includes a dichlorobenzoyl group instead of a cyclopropylcarbonyl group.

    ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(PHENYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE:

The uniqueness of ETHYL 5-[(CYCLOPENTYLAMINO)CARBONYL]-2-[(CYCLOPROPYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H24N2O4S/c1-3-24-18(23)13-10(2)14(16(22)19-12-6-4-5-7-12)25-17(13)20-15(21)11-8-9-11/h11-12H,3-9H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

KNIJKGYSURJCJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3CC3

Origin of Product

United States

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